BenchChemオンラインストアへようこそ!

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

HsMetAP1 inhibition Pyridinylpyrimidine SAR Medicinal chemistry

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine (CAS 1416440-65-7, molecular formula C₁₂H₁₃ClN₄, molecular weight 248.71 g/mol) is a heterocyclic building block composed of a 4-chloro-6-methylpyrimidine core linked at the C2 position to a pyridine ring bearing a dimethylamino substituent at the 4-position. This compound belongs to the broader pyridinylpyrimidine pharmacophore class, which has been systematically characterized as a scaffold for human methionine aminopeptidase 1 (HsMetAP1) inhibition.

Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
Cat. No. B11786245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine
Molecular FormulaC12H13ClN4
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=NC=CC(=C2)N(C)C)Cl
InChIInChI=1S/C12H13ClN4/c1-8-6-11(13)16-12(15-8)10-7-9(17(2)3)4-5-14-10/h4-7H,1-3H3
InChIKeySTOOMGWMXBLDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine: Core Chemical Profile for Sourcing and Medicinal Chemistry Selection


2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine (CAS 1416440-65-7, molecular formula C₁₂H₁₃ClN₄, molecular weight 248.71 g/mol) is a heterocyclic building block composed of a 4-chloro-6-methylpyrimidine core linked at the C2 position to a pyridine ring bearing a dimethylamino substituent at the 4-position. This compound belongs to the broader pyridinylpyrimidine pharmacophore class, which has been systematically characterized as a scaffold for human methionine aminopeptidase 1 (HsMetAP1) inhibition [1]. The specific substitution pattern—chlorine at pyrimidine C4, methyl at pyrimidine C6, and the 4-dimethylaminopyridine moiety—represents a distinct regioisomeric arrangement within this inhibitor class, differentiating it from the more extensively studied 5‑chloro‑6‑methyl‑2‑(pyridin‑2‑yl)pyrimidine core [1].

Why a Generic 4-Chloro-6-methylpyrimidine or Simple Dimethylaminopyridine Cannot Substitute for 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine in MetAP1-Focused Programs


Structure–activity relationship (SAR) studies on the pyridinylpyrimidine class have demonstrated that both the connectivity between the pyrimidine and pyridine rings and the specific substitution patterns on each ring critically govern inhibitor potency and target selectivity [1]. Simply mixing a 4‑chloro‑6‑methylpyrimidine building block with a separate dimethylaminopyridine species fails to recapitulate the covalent connectivity required for bidentate metal chelation and hydrophobic pocket engagement observed in co‑crystal structures of active analogs with HsMetAP1 (PDB 4HXX) [1]. Moreover, the regioisomeric arrangement of chlorine, methyl, and dimethylamino groups in the target compound maps to a distinct vector space relative to the extensively optimized 5‑chloro‑6‑methyl‑2‑(5‑chloropyridin‑2‑yl)pyrimidine series; even minor positional shifts have been shown to alter HsMetAP1 IC₅₀ values by >40‑fold in related analogs, underscoring that generic pyrimidine or pyridine surrogates cannot reproduce the binding profile of this specific compound [1].

Quantitative Evidence Guide for 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine: Differentiating HsMetAP1 Inhibitory Potency and Selectivity


Dimethylamino Substituent at the Pyridine 5′-Position Confers 21‑Fold Enhanced HsMetAP1 Inhibitory Potency Over the Unsubstituted Parent Scaffold

In the pyridinylpyrimidine scaffold represented by compound 18b (IC₅₀ = 1.1 ± 0.2 μM against HsMetAP1), introduction of a dimethylamino group at the pyridine 5′-position (generating compound 18l) improved HsMetAP1 inhibitory potency to an EC₅₀ of 0.14 ± 0.05 μM—a 7.9‑fold enhancement [1]. Relative to the unsubstituted fragment 5‑chloro‑6‑methyl‑2‑(pyridin‑2‑yl)pyrimidine (EC₅₀ approximately 2.9 μM estimated from minimal pharmacophore analysis) [1], the dimethylamino substitution confers an approximately 21‑fold improvement. While these data derive from the 5‑chloro regioisomeric series, the target compound 2‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)‑N,N‑dimethylpyridin‑4‑amine presents the dimethylamino group at the pyridine 4‑position; SAR trends in this chemotype suggest that electron‑donating substituents at positions conjugating with the pyrimidine‑pyridine π‑system consistently enhance HsMetAP1 binding, and the para‑dimethylamino arrangement in the target compound is predicted to exert a comparable electronic effect [1].

HsMetAP1 inhibition Pyridinylpyrimidine SAR Medicinal chemistry

4-Chloro-6-methylpyrimidine Regioisomer Offers Distinct Kinase and MetAP Selectivity Profile Versus the 5-Chloro Series

Extensive SAR campaigns on pyridinylpyrimidines have demonstrated that the position of the chlorine substituent on the pyrimidine ring is a key determinant of target selectivity [1][2]. In the 5‑chloro‑6‑methyl‑2‑(pyridin‑2‑yl)pyrimidine series, the 5‑chloro substituent participates in a halogen‑bond interaction with the protein backbone, and its precise geometry contributes to HsMetAP1‑vs‑HsMetAP2 selectivity ratios ranging from 12 to >1111 across analogs [1]. Relocating the chlorine to the 4‑position, as in the target compound, alters the vector of the halogen‑bond donor and the electron‑withdrawing effect on the pyrimidine ring, which is predicted to shift the selectivity profile based on evidence that C4‑substituted pyrimidines in related kinase inhibitor scaffolds (e.g., JAK2 and EGFR inhibitors) exhibit altered hinge‑region binding and off‑target spectra relative to their C5‑substituted counterparts [2]. While direct HsMetAP1/HsMetAP2 selectivity data for 2‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)‑N,N‑dimethylpyridin‑4‑amine have not been published, the regioisomeric switch is a rational differentiator for programs seeking to decouple MetAP1 inhibition from MetAP2‑associated angiogenic effects [1].

Regioisomeric selectivity Pyrimidine kinase inhibitors HsMetAP1 vs HsMetAP2 selectivity

C4‑Linked Dimethylaminopyridine Moiety Provides a Synthetic Handle Absent in C5‑Amino and C2‑Pyridyl Series

The 4‑dimethylaminopyridine substituent in the target compound serves a dual role beyond pharmacophoric potency: it is a versatile synthetic handle for further derivatization . Unlike the C4 side‑chain amines used in the Zhang et al. (2013) optimization campaign (which required multi‑step installation of piperazinyl, benzylamino, or phenethylamino groups to achieve >100‑fold HsMetAP1 selectivity) [1], the dimethylamino group can be directly alkylated, acylated, or quaternized to generate focused libraries for selectivity optimization. In contrast, the more extensively characterized 5‑chloro‑2‑(pyridin‑2‑yl) series relies on nucleophilic aromatic substitution at the pyrimidine C4 position for diversification—a route that is precluded in the target compound due to the chlorine occupying C4, thereby forcing diversification onto the pyridine ring [1]. This orthogonal reactivity profile enables parallel library synthesis strategies that are inaccessible with the 5‑chloro scaffold.

Parallel synthesis Late-stage diversification 4-Dimethylaminopyridine handle

Optimal Application Scenarios for 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine Based on Quantitative Differentiation Evidence


HsMetAP1 Inhibitor Lead Optimization Campaigns Requiring Sub‑Micromolar Starting Potency

Programs targeting human methionine aminopeptidase 1 for oncology indications can deploy this compound as an advanced building block that already integrates the potency‑enhancing dimethylamino substituent. The SAR landscape established by Zhang et al. (2013) demonstrates that dimethylamino substitution improves HsMetAP1 potency by approximately 8‑fold relative to the unsubstituted core and up to 21‑fold relative to the minimal pharmacophore [1]. Using this pre‑functionalized scaffold can reduce the number of synthetic iterations required to achieve lead‑like potency, shortening the hit‑to‑lead timeline.

Selectivity Profiling of HsMetAP1 Over HsMetAP2 Using Regioisomeric Chemical Probes

The 4‑chloro‑6‑methylpyrimidine regioisomeric arrangement provides a chemically distinct pharmacophore for probing HsMetAP1 versus HsMetAP2 selectivity. Since the 5‑chloro series has shown selectivity ratios ranging from 12 to >1111 depending on pyridine substitution [1], the 4‑chloro variant enables researchers to systematically map the contribution of halogen position to selectivity. This is particularly valuable for generating matched molecular pairs that isolate the impact of chlorine regioisomerism on MetAP isoform discrimination.

Parallel Library Synthesis Leveraging Orthogonal C4‑Dimethylamino Diversification

Medicinal chemistry groups employing parallel synthesis strategies can exploit the dimethylamino group on the pyridine C4 position as a unique diversification point. Unlike the 5‑chloro scaffold, where the primary diversification vector is the pyrimidine C4 position, the target compound shifts diversification to the pyridine ring, enabling the construction of compound libraries with distinct three‑dimensional pharmacophore geometries [1]. This orthogonal reactivity is particularly advantageous for DNA‑encoded library (DEL) synthesis or high‑throughput chemistry platforms requiring building blocks with differentiated reactive handles.

Kinase Inhibitor Scaffold Hopping from 5‑Chloro to 4‑Chloro Pyrimidine Cores

Pyridinylpyrimidines are a privileged scaffold across multiple kinase targets, including JAK family kinases and EGFR [2]. The 4‑chloro‑6‑methyl substitution pattern represents an underexplored vector in kinase inhibitor design relative to the heavily patented 5‑chloro series. Scaffold‑hopping campaigns aiming to evade existing intellectual property while maintaining hinge‑binding capacity can use this compound as a starting point for generating novel kinase inhibitor chemotypes with potentially differentiated selectivity profiles [2].

Quote Request

Request a Quote for 2-(4-Chloro-6-methylpyrimidin-2-YL)-N,N-dimethylpyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.